molecular formula C19H16O5 B11309777 [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid

[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid

Cat. No.: B11309777
M. Wt: 324.3 g/mol
InChI Key: UWOHGKUPYPAKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its chromen-2-one core structure, which is substituted with a benzyloxy group at the 7-position, a methyl group at the 4-position, and an acetic acid moiety at the 3-position. These structural features confer unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group at the 7-position of the chromen-2-one core is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group at the 4-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction, where the 3-position of the chromen-2-one core is reacted with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromen-2-one core is known for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drugs. The compound’s ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the acetic acid moiety can facilitate interactions with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    [7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    [7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]butanoic acid: Similar structure but with a butanoic acid moiety.

    [7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]methanol: Similar structure but with a hydroxymethyl group instead of acetic acid.

Uniqueness

The uniqueness of [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)acetic acid

InChI

InChI=1S/C19H16O5/c1-12-15-8-7-14(23-11-13-5-3-2-4-6-13)9-17(15)24-19(22)16(12)10-18(20)21/h2-9H,10-11H2,1H3,(H,20,21)

InChI Key

UWOHGKUPYPAKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.